molecular formula C10H9N3O2S B2381108 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole CAS No. 1547913-76-7

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole

Cat. No.: B2381108
CAS No.: 1547913-76-7
M. Wt: 235.26
InChI Key: IDNUJIMGHKQKHF-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole is unique due to the presence of both cyanomethyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in other benzimidazole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methylsulfonyl-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-16(14,15)8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNUJIMGHKQKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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